
Acetyl azide
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Description
Acetyl azide is a useful research compound. Its molecular formula is C2H3N3O and its molecular weight is 85.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis
2.1 Curtius Rearrangement
One of the most notable applications of acetyl azide is in the Curtius rearrangement, a chemical reaction that transforms acyl azides into isocyanates. This reaction has been pivotal in synthesizing pharmaceuticals:
- Oseltamivir (Tamiflu) : this compound serves as a key intermediate in the synthesis of oseltamivir, an antiviral medication used to treat influenza. The reaction pathway involves converting carboxylic acids to acyl azides, which then undergo rearrangement to yield isocyanate intermediates used for further functionalization .
- Cisplatin Analogues : The synthesis of cisplatin analogues, which have antitumor activity, also utilizes this compound through similar reaction pathways involving thionyl chloride and trimethylsilyl azide .
2.2 Synthesis of Bioactive Compounds
This compound is instrumental in the development of various bioactive compounds:
- Protein-Tyrosine Phosphatase Inhibitors : The preparation of inhibitors targeting protein-tyrosine phosphatases employs this compound as an intermediate. This approach enhances the design of molecules with specific biological activity .
Applications in Bioconjugation
3.1 Azide-Alkyne Click Chemistry
This compound plays a crucial role in bioorthogonal click chemistry, particularly in the azide-alkyne cycloaddition reactions:
- Glycan Metabolic Engineering : In glycobiology, this compound can be incorporated into glycan structures, allowing for selective labeling and imaging of glycans on cell surfaces. This application facilitates the study of glycan interactions and functions in biological systems .
- Drug Delivery Systems : The incorporation of this compound into drug delivery systems enables targeted therapy approaches by allowing for specific conjugation to therapeutic agents or imaging probes .
Case Studies
Properties
CAS No. |
24156-53-4 |
---|---|
Molecular Formula |
C2H3N3O |
Molecular Weight |
85.07 g/mol |
IUPAC Name |
acetyl azide |
InChI |
InChI=1S/C2H3N3O/c1-2(6)4-5-3/h1H3 |
InChI Key |
WWSLNWLSIWYAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.